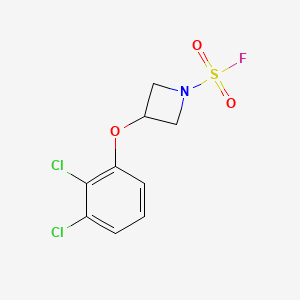

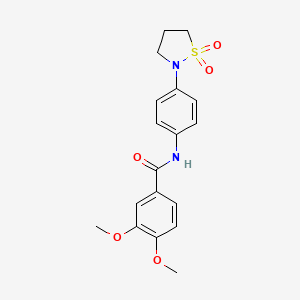

![molecular formula C18H13Cl2N3O2 B2875944 3,6-dichloro-N-[4-(2-cyclopropyl-1,3-oxazol-5-yl)phenyl]pyridine-2-carboxamide CAS No. 1111577-74-2](/img/structure/B2875944.png)

3,6-dichloro-N-[4-(2-cyclopropyl-1,3-oxazol-5-yl)phenyl]pyridine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This molecule is a potent and selective FXR agonist in vitro and has robust lipid modulating properties, lowering LDL and triglycerides while raising HDL in preclinical species .

Synthesis Analysis

The synthesis of such compounds often involves sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds . The process typically involves the use of anhydrous solvents and purification techniques such as flash chromatography .Molecular Structure Analysis

The molecule contains a cyclopropyl group, which is a three-membered carbon ring, and an oxazole ring, which is a five-membered ring containing two heteroatoms . It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis

The molecule is likely to undergo reactions typical of oxazoles, pyridines, and chlorinated aromatic compounds. For instance, the chlorine atoms might be replaced in nucleophilic aromatic substitution reactions .Applications De Recherche Scientifique

Anticancer and Anti-inflammatory Activities

A study synthesized a series of compounds including 3,6-dichloro-N-[4-(2-cyclopropyl-1,3-oxazol-5-yl)phenyl]pyridine-2-carboxamide derivatives, evaluating their potential as anticancer and anti-5-lipoxygenase agents. These compounds showed cytotoxic activities against HCT-116 and MCF-7 cancer cell lines and also inhibited 5-lipoxygenase, an enzyme involved in inflammatory processes (Rahmouni et al., 2016).

Antibacterial Activities

Another study focused on the synthesis of pyridine-dicarboxamide derivatives, including those similar to the compound , and tested their antibacterial activities against various Gram-positive and Gram-negative bacteria. The results highlighted the potential use of these compounds in antibacterial treatments (Flefel et al., 2018).

Anticancer and α-Glucosidase Inhibitory Activities

A related study synthesized 2,6-diaryl-4-oxo-N,N′-di(pyridin-2-yl)cyclohexane-1,1-dicarboxamide derivatives, showing significant anticancer activities against various cancer cell lines. Some derivatives also exhibited α-glucosidase inhibitory activity, suggesting their potential use in cancer treatment and diabetes management (Al-Majid et al., 2019).

Antitubercular and Antibacterial Activities

A series of carboxamide derivatives were synthesized, including structures akin to this compound. These compounds were evaluated for antitubercular and antibacterial activities, with some showing more potency than reference drugs like Pyrazinamide and Streptomycin (Bodige et al., 2020).

Applications in Dyeing and Biological Activities

A study synthesized heterocyclic aryl monoazo organic compounds, including derivatives of the compound , for dyeing polyester fibers. These compounds exhibited antioxidant, antitumor, and antimicrobial activities, suggesting their potential application in sterile and biologically active fabrics (Khalifa et al., 2015).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

3,6-dichloro-N-[4-(2-cyclopropyl-1,3-oxazol-5-yl)phenyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2N3O2/c19-13-7-8-15(20)23-16(13)17(24)22-12-5-3-10(4-6-12)14-9-21-18(25-14)11-1-2-11/h3-9,11H,1-2H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTNSMYZWYIMOFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(O2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=N4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

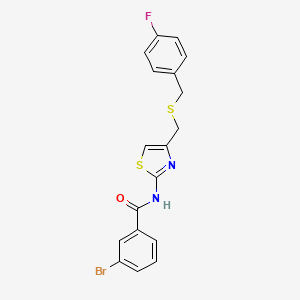

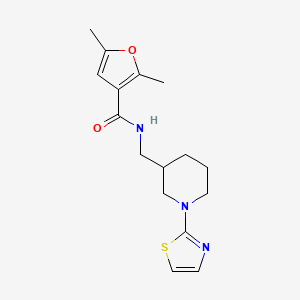

![rac-(1R,2S)-2-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutane-1-carboxylicacid,cis](/img/structure/B2875861.png)

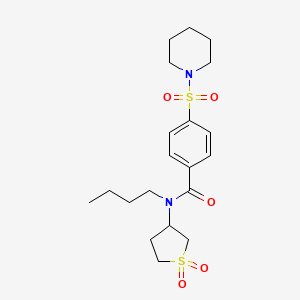

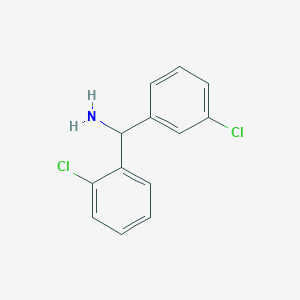

![N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2-(NAPHTHALEN-1-YL)ACETAMIDE](/img/structure/B2875866.png)

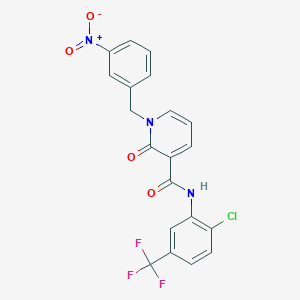

![N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2875867.png)

![N-{2-[bis(2-methoxyethyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2875872.png)

![N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}cyclohex-3-ene-1-carboxamide](/img/structure/B2875876.png)

![3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B2875882.png)